molecular formula C11H17N3O B7897092 [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B7897092
M. Wt: 207.27 g/mol
InChI Key: NHJFIHAFUKWHMY-UHFFFAOYSA-N
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Description

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol typically involves the reaction of 3-methylpyrazine with piperidine derivatives. One common method involves the catalytic dehydrogenation of 2-methyl-piperazine . Another approach includes the condensation of methylglyoxal with ethylenediamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving kinase inhibition or modulation of enzyme activity . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol apart is its unique combination of a pyrazine and piperidine ring, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-11(13-5-4-12-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJFIHAFUKWHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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